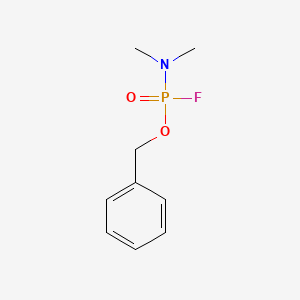
Phosphonofluoridic acid, dimethyl-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonofluoridic acid, dimethyl-, phenylmethyl ester is an organophosphorus compound known for its unique chemical properties and potential applications in various fields This compound is characterized by the presence of a phosphonofluoridic acid group, which is esterified with dimethyl and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, dimethyl-, phenylmethyl ester typically involves the reaction of dimethyl phosphite with benzyl fluoride in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
(CH3O)2P(O)H+C6H5CH2F→(CH3O)2P(O)CH2C6H5+HF
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and efficiency, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Phosphonofluoridic acid, dimethyl-, phenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of phosphonic acid derivatives and alcohols.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bond.
Substitution: Common nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Hydrolysis: Phosphonic acid and benzyl alcohol.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Oxidation/Reduction: Phosphonic acid derivatives with different oxidation states.
Scientific Research Applications
Phosphonofluoridic acid, dimethyl-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of phosphatases.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonofluoridic acid, dimethyl-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying key functional groups. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sarin (O-Isopropyl methylphosphonofluoridate): A well-known nerve agent with similar structural features but different applications and toxicity.
Cyclohexyl methylphosphonofluoridate: Another organophosphorus compound with similar reactivity but different physical properties.
Uniqueness
Phosphonofluoridic acid, dimethyl-, phenylmethyl ester is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
85473-35-4 |
|---|---|
Molecular Formula |
C9H13FNO2P |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
N-[fluoro(phenylmethoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C9H13FNO2P/c1-11(2)14(10,12)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
PJDBBIWTLKNSQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(OCC1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


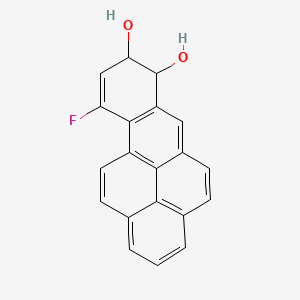
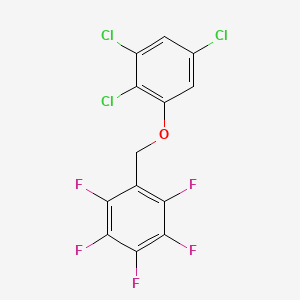
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)

![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)
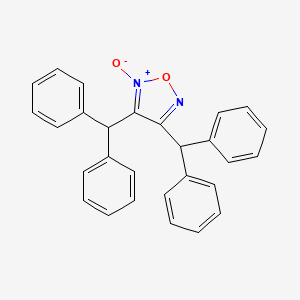
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
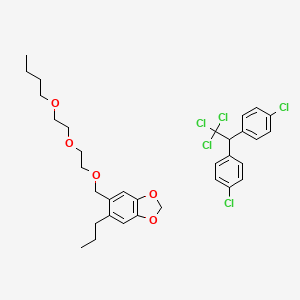
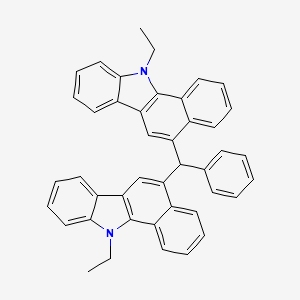
![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/structure/B14415730.png)
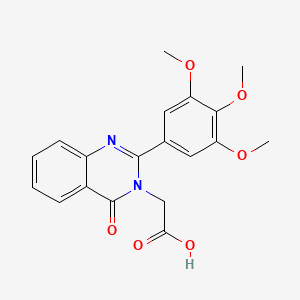
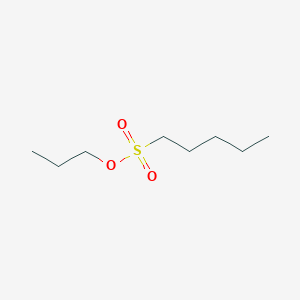
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
